N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a carbohydrazide derivative featuring a tetrahydroindazole core linked via a hydrazone bond to a substituted benzylidene moiety. Its structure includes a 3-allyl-2-hydroxyphenyl group, which distinguishes it from other analogs through unique electronic and steric properties.
Properties
Molecular Formula |
C18H20N4O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-2-6-12-7-5-8-13(17(12)23)11-19-22-18(24)16-14-9-3-4-10-15(14)20-21-16/h2,5,7-8,11,23H,1,3-4,6,9-10H2,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
HHNYFJIMVZLLNC-YBFXNURJSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC3=C2CCCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between an appropriate aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents allows it to interact with cellular targets involved in cancer progression. Molecular docking studies have indicated potential binding affinities to proteins associated with tumor growth and metastasis.
Anti-inflammatory Effects
The hydroxyphenyl moiety contributes to anti-inflammatory activities by modulating inflammatory pathways. Compounds with similar structures have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Case Studies and Research Findings
A number of studies have explored the applications of indazole derivatives similar to this compound:
Mechanism of Action
The mechanism by which N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to inhibit enzyme activity or modulate receptor function .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in the substituents on the benzylidene ring. Key variations include:
Hypothesized Pharmacological Implications
- Microtubule Targeting : Suprafenacine’s activity suggests that analogs with balanced lipophilicity (e.g., methyl, allyl) may preferentially bind microtubules. The target compound’s allyl group could enhance interactions with hydrophobic tubulin domains .
- Antioxidant Potential: Hydroxyl-substituted analogs (e.g., target compound, ) may exhibit radical-scavenging activity, common in phenolic derivatives .
- Steric vs. Electronic Effects : Bulky substituents (tert-butyl) may reduce binding affinity, while EDGs (methoxy) improve solubility but may compete with target binding .
Biological Activity
N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 324.386 g/mol
This structure features an indazole moiety linked to a hydroxyphenyl group and an allyl substituent, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies suggest that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Anticancer Effects : Preliminary investigations have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been noted to inhibit glioma cell proliferation by activating pathways that lead to cell death .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Mechanistic Studies :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
